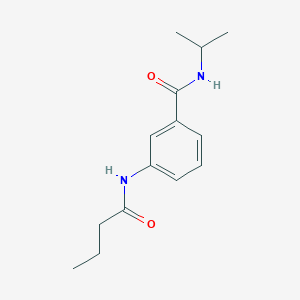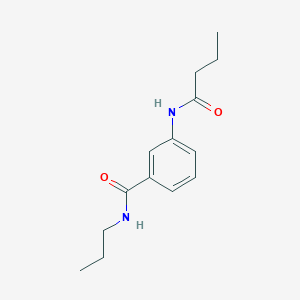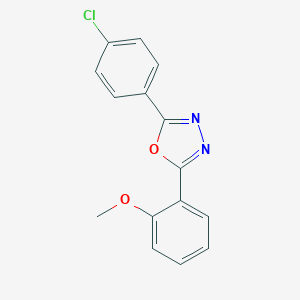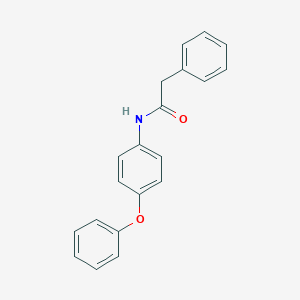![molecular formula C11H13NOS B269498 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine](/img/structure/B269498.png)
1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine, also known as MTCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTCP is a derivative of pyrrolidine, a five-membered heterocyclic compound that contains a nitrogen atom and is commonly found in many biologically active molecules. The thienylcarbonyl group in MTCP is a functional group that is known to have various biological activities, including anti-inflammatory and anti-tumor properties. In
科学研究应用
1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has been shown to inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death that is essential for the maintenance of tissue homeostasis. In neuroscience, 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior. In drug discovery, 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has been used as a starting material for the synthesis of novel compounds with potential therapeutic activities.
作用机制
The mechanism of action of 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cell proliferation, apoptosis, and neurotransmitter release. 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of prostaglandins, which are inflammatory mediators that are involved in the development of various diseases, including cancer and neurodegenerative disorders. 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has also been shown to interact with various receptors, such as G-protein-coupled receptors and ion channels, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective activities. 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the development of various inflammatory diseases. 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has also been shown to inhibit the growth of cancer cells and induce apoptosis, which is a mechanism that is essential for the elimination of abnormal cells. In addition, 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has been shown to protect neurons from oxidative stress and excitotoxicity, which are involved in the pathogenesis of various neurodegenerative disorders.
实验室实验的优点和局限性
1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine can be easily synthesized in large quantities and purified through simple chromatographic methods. 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine is also stable under various conditions, such as high temperature and humidity, which makes it suitable for long-term storage. However, 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential to form aggregates at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the experimental conditions.
未来方向
There are several future directions for research on 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine, including the development of novel derivatives with improved pharmacological properties, the elucidation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. The synthesis of novel derivatives of 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine can be achieved through the modification of its functional groups or the incorporation of additional functional groups that are known to have specific biological activities. The elucidation of the mechanism of action of 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine can be achieved through the use of various biochemical and biophysical techniques, such as mass spectrometry and NMR spectroscopy. The evaluation of the potential therapeutic applications of 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine can be achieved through in vitro and in vivo studies, as well as clinical trials.
合成方法
1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine can be synthesized through a simple reaction between 2-thiophenecarbonyl chloride and 1-methylpyrrolidine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a nucleophilic addition reaction. The yield of 1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
属性
产品名称 |
1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine |
|---|---|
分子式 |
C11H13NOS |
分子量 |
207.29 g/mol |
IUPAC 名称 |
(2E)-2-(1-methylpyrrolidin-2-ylidene)-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C11H13NOS/c1-12-6-2-4-9(12)8-10(13)11-5-3-7-14-11/h3,5,7-8H,2,4,6H2,1H3/b9-8+ |
InChI 键 |
ZDUUIWBNXBGVAT-CMDGGOBGSA-N |
手性 SMILES |
CN\1CCC/C1=C\C(=O)C2=CC=CS2 |
SMILES |
CN1CCCC1=CC(=O)C2=CC=CS2 |
规范 SMILES |
CN1CCCC1=CC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B269415.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B269418.png)



![2-[(4-Chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B269426.png)

![3,3-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B269430.png)


![4-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269434.png)
![2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B269437.png)
![N-(tert-butyl)-4-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B269438.png)
![N-{4-[(ethylanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B269439.png)